molecular formula C12H28O2Si B14736762 Dibutyl(diethoxy)silane CAS No. 4781-98-0

Dibutyl(diethoxy)silane

Cat. No.: B14736762
CAS No.: 4781-98-0
M. Wt: 232.43 g/mol
InChI Key: DGPFXVBYDAVXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(diethoxy)silane is an organosilicon compound characterized by two ethoxy groups (–OCH₂CH₃) and two butyl groups (–C₄H₉) bonded to a central silicon atom. Its molecular formula is C₁₂H₂₈O₂Si, with a molecular weight of 256.44 g/mol. This compound is primarily used in materials science for surface modification, polymer crosslinking, and as a precursor in sol-gel processes due to its hydrolytic stability and hydrophobic properties .

Properties

IUPAC Name

dibutyl(diethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O2Si/c1-5-9-11-15(13-7-3,14-8-4)12-10-6-2/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPFXVBYDAVXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558944
Record name Dibutyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4781-98-0
Record name Dibutyl(diethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(diethoxy)silane can be synthesized through the reaction of dibutyldichlorosilane with ethanol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with ethoxy groups. The reaction conditions include maintaining a temperature of around 50°C and stirring the reaction mixture for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dibutyldichlorosilane is reacted with ethanol under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(diethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in the formation of polymeric structures.

    Substitution: this compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups under appropriate conditions.

Major Products Formed

Scientific Research Applications

Dibutyl(diethoxy)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dibutyl(diethoxy)silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces to form siloxane bonds. This results in the formation of a stable and durable interface between organic and inorganic materials .

Comparison with Similar Compounds

Diethoxydimethylsilane (CAS 78-62-6)

  • Molecular Formula : C₆H₁₆O₂Si
  • Molecular Weight : 148.28 g/mol
  • Structure : Two ethoxy groups and two methyl groups (–CH₃) attached to silicon.
  • Properties : Lower hydrophobicity compared to dibutyl(diethoxy)silane due to smaller methyl substituents. Boiling point: 114°C .
  • Applications : Used in coatings and adhesives where moderate hydrophobicity and faster hydrolysis (due to smaller alkyl groups) are advantageous .

Diethoxydiphenylsilane (CAS 2553-19-7)

  • Molecular Formula : C₁₆H₂₀O₂Si
  • Molecular Weight : 272.42 g/mol
  • Structure : Two ethoxy groups and two phenyl groups (–C₆H₅) bonded to silicon.
  • Properties: Enhanced thermal stability and rigidity due to aromatic phenyl groups. Higher hydrophobicity than this compound but lower solubility in non-polar solvents .
  • Applications : Utilized in high-temperature resins and as a coupling agent in composites .

Dibutyl(dimethoxy)silane (CAS 18132-63-3)

  • Molecular Formula : C₁₀H₂₄O₂Si
  • Molecular Weight : 216.38 g/mol
  • Structure : Two methoxy groups (–OCH₃) and two butyl groups attached to silicon.
  • Properties : Faster hydrolysis than this compound due to smaller methoxy groups. Lower boiling point (~200°C ) compared to ethoxy analogs .
  • Applications : Intermediate in silicone synthesis and waterproofing agents .

Functional Comparison

Hydrolytic Reactivity and Mineralization

  • This compound: Hydrolyzes slowly due to bulky butyl groups, forming stable silanol intermediates.
  • Diethoxydimethylsilane : Faster hydrolysis than dibutyl analogs but lacks HA mineralization capability, similar to this compound .
  • TEOS (Si(OCH₂CH₃)₄) : Four ethoxy groups enable rapid hydrolysis and HA formation in SBF, making it superior for biomedical applications .

Thermal and Physical Properties

Compound Boiling Point (°C) LogP (Octanol-Water) Hydrophobicity
This compound ~230 (estimated) 4.5–5.0 High
Diethoxydimethylsilane 114 2.0–2.5 Moderate
Diethoxydiphenylsilane >250 5.5–6.0 Very High
Dibutyl(dimethoxy)silane ~200 3.0–3.5 Moderate

Research Findings

  • Substituent Effects : Bulky alkyl groups (e.g., butyl) reduce hydrolysis rates but increase hydrophobicity, while aromatic groups (e.g., phenyl) enhance thermal stability .
  • Ethoxy vs. Methoxy : Ethoxy groups provide better hydrolytic stability but slower reactivity compared to methoxy .
  • Mineralization : Only silanes with ≥3 hydrolyzable groups (e.g., TEOS) form HA in SBF, limiting the use of this compound in biomaterials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.